hexyl N-(1,3-thiazol-2-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-14-10(13)12-9-11-6-8-15-9/h6,8H,2-5,7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJAJRZWIAIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1,3 Thiazol 2 Yl Carbamate Derivatives
Established Synthetic Routes for Thiazole (B1198619) Ring Formation
The 1,3-thiazole ring is a common scaffold in many biologically active molecules and its synthesis has been extensively studied.
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through a multi-step mechanism that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. chemhelpasap.com This method is widely utilized due to its reliability and generally high yields. chemhelpasap.com
A typical example is the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) to produce 2-amino-4-phenylthiazole. chemhelpasap.com The resulting 2-aminothiazole (B372263) is a key intermediate that can then be further functionalized.
Table 1: Key Reactants in Hantzsch Thiazole Synthesis
| Reactant Type | Example | Role in Synthesis |
|---|---|---|
| α-Haloketone | 2-Bromoacetophenone | Provides the C4 and C5 atoms of the thiazole ring. |
The versatility of the Hantzsch synthesis is expanded through its numerous variants, which allow for the introduction of a wide range of substituents on the thiazole ring by employing different α-halocarbonyl compounds and thioamides. cutm.ac.inorganic-chemistry.org Solvent-free conditions have also been developed, offering a more environmentally friendly approach to this classic reaction. organic-chemistry.org
Beyond the Hantzsch synthesis, several other methods have been developed for the construction of the 1,3-thiazole core.
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form a substituted thiazole. cutm.ac.in
Gabriel's Synthesis: In this approach, an acylaminoketone is treated with phosphorus pentasulfide to yield a 2,5-disubstituted thiazole. cutm.ac.in
From α-Thiocyanoketones: The cyclization of α-thiocyanoketones in the presence of a strong acid, such as concentrated sulfuric acid, can also lead to the formation of substituted thiazoles. cutm.ac.in
From Vinyl Bromides: Intramolecular nucleophilic substitution of appropriately substituted vinyl bromides provides another route to the thiazole nucleus. cutm.ac.in
These alternative strategies offer different pathways to access diverse thiazole derivatives that may not be readily available through the Hantzsch synthesis, thereby broadening the scope of accessible N-(1,3-thiazol-2-yl)carbamate precursors.
Carbamate (B1207046) Formation Strategies for N-(1,3-Thiazol-2-yl)carbamates
Once the 2-aminothiazole core is in hand, the next critical step is the formation of the carbamate linkage. Several methods are available for this transformation.
A direct and widely used method for the synthesis of N-(1,3-thiazol-2-yl)carbamates is the reaction of a 2-aminothiazole with a suitable chloroformate ester. This reaction is a type of acylation where the amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
For instance, the synthesis of phenyl N-(1,3-thiazol-2-yl)carbamate is achieved by the slow addition of phenyl chloroformate to a cold solution of 2-aminothiazole and triethylamine in a suitable solvent like methylene (B1212753) chloride.
This methodology can be directly adapted for the synthesis of hexyl N-(1,3-thiazol-2-yl)carbamate by using hexyl chloroformate as the acylating agent.
Phosgene (B1210022) (COCl2) is a highly reactive reagent that can be used to synthesize carbamates. The reaction with an amine, such as 2-aminothiazole, would first form a carbamoyl (B1232498) chloride, which can then react with an alcohol (hexanol in this case) to yield the desired carbamate. However, due to the extreme toxicity of phosgene gas, its use is often avoided. sigmaaldrich.comingentaconnect.com
Safer alternatives to phosgene, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), have been developed. sigmaaldrich.com These solid compounds are easier to handle and can generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous form. sigmaaldrich.com While phosgene is significantly more reactive, allowing for milder reaction conditions, its substitutes often require an extra purification step to remove the non-volatile byproducts. sigmaaldrich.com
Table 2: Comparison of Phosgene and its Substitutes
| Reagent | Physical State | Reactivity | Safety Considerations |
|---|---|---|---|
| Phosgene | Gas | Very high | Extremely toxic, corrosive |
| Diphosgene | Liquid | Lower than phosgene | Toxic, corrosive |
In a move towards greener and more sustainable chemical processes, the use of carbon dioxide (CO2) as a C1 building block for carbamate synthesis has gained significant attention. researchgate.net This approach avoids the use of toxic phosgene and its derivatives. google.com The synthesis of carbamates from CO2, an amine, and an alcohol can be achieved through various catalytic systems. researchgate.netresearchgate.net
The general principle involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then esterified with an alcohol to produce the carbamate. researchgate.net This process often requires catalysts, such as cesium carbonate, and can be performed under relatively mild conditions. researchgate.netorganic-chemistry.org This method represents a more environmentally benign route to carbamates, including potentially this compound, by utilizing a renewable and non-toxic starting material.
Hofmann and Curtius Rearrangement Applications in Carbamate Synthesis
Hofmann Rearrangement
The Hofmann rearrangement is a reliable method for converting primary amides into primary amines with one fewer carbon atom. wikipedia.org The reaction proceeds by treating a primary amide with an oxidizing agent like bromine in a basic solution. wikipedia.orgtcichemicals.com This process forms an isocyanate intermediate, which is key to the synthesis of carbamates. wikipedia.org Instead of hydrolyzing the isocyanate to an amine, it can be trapped by an alcohol to yield the desired carbamate. tcichemicals.com
The general mechanism involves the following steps:
Deprotonation of the amide by a base.
Reaction with a halogen (e.g., bromine) to form an N-haloamide.
A second deprotonation results in a bromoamide anion.
This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate. jove.com
The isocyanate then reacts with an alcohol to form the carbamate. tcichemicals.com
Modern variations of this reaction utilize different reagents to induce the rearrangement under milder or more specific conditions. For example, N-bromoacetamide (NBA) in the presence of lithium hydroxide (B78521) or lithium methoxide (B1231860) has been used for the efficient one-pot synthesis of methyl and benzyl (B1604629) carbamates from both aromatic and aliphatic amides. organic-chemistry.org Another approach involves using iodosylbenzene as the oxidant. researchgate.net
Curtius Rearrangement
The Curtius rearrangement provides another powerful route to carbamates by the thermal decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. wikipedia.orgjove.com This reaction is highly versatile due to its tolerance of a wide array of functional groups and its stereospecificity. nih.gov The resulting isocyanate can be readily trapped with an alcohol to form a carbamate. nih.gov
The synthesis typically begins with a carboxylic acid, which is converted to an acyl azide. This can be achieved through several methods, including reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. A one-pot method involves reacting the carboxylic acid directly with di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.orgacs.org The acyl azide intermediate then rearranges upon heating to form the isocyanate, which is subsequently trapped by an alcohol present in the reaction mixture. jove.comacs.org For instance, the presence of tert-butanol (B103910) leads to the formation of a Boc-protected amine. nih.gov
Recent advancements have introduced catalytic versions of the Curtius rearrangement. For example, zinc triflate has been used as a catalyst in the one-pot synthesis of Boc-protected amines from aliphatic carboxylic acids. orgsyn.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
While specific optimization studies for this compound are not extensively documented in the literature, a plausible and efficient synthetic route can be derived from established methods for analogous compounds, such as phenyl N-(1,3-thiazol-2-yl)carbamate. The most direct approach involves the acylation of 2-aminothiazole with a suitable hexyl-containing reagent.
A standard laboratory synthesis would involve reacting 2-aminothiazole with hexyl chloroformate in the presence of a base like triethylamine in an inert solvent such as dichloromethane (B109758) at a controlled temperature.
Plausible Synthetic Protocol:
Reactants: 2-aminothiazole and hexyl chloroformate.
Solvent: Anhydrous dichloromethane (CH₂Cl₂).
Base: Triethylamine (Et₃N) to neutralize the HCl byproduct.
Temperature: The reaction would likely be initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion.
Workup: The reaction mixture would be washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent evaporated to yield the crude product.
Purification: The crude product would then be purified, typically by column chromatography on silica (B1680970) gel.
Optimization of this synthesis would focus on several key parameters to maximize the yield and purity of this compound.
Table 1: Potential Parameters for Optimization
| Parameter | Variable Conditions | Goal |
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | To improve solubility of reactants and facilitate the reaction. |
| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | To efficiently scavenge the acid byproduct without causing side reactions. |
| Temperature | -10 °C to 40 °C | To balance reaction rate with the prevention of side product formation. |
| Reagent Addition | Slow, dropwise addition of hexyl chloroformate | To control the exothermicity of the reaction and minimize byproduct formation. |
| Reaction Time | 1 to 24 hours | To ensure the reaction goes to completion without degradation of the product. |
By systematically varying these conditions, the optimal protocol for the synthesis of this compound can be determined, leading to higher yields and purity.
Synthesis of Structural Analogs and Isosteres of this compound
The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts. Analogs can be created by modifying the alkyl chain or the thiazole ring.
Modification of the Alkyl Group: A common approach is to replace the hexyl group with other alkyl or aryl functionalities. This is typically achieved by reacting 2-aminothiazole with different chloroformate esters. For example, the synthesis of phenyl N-(1,3-thiazol-2-yl)carbamate was accomplished by reacting 2-aminothiazole with phenyl chloroformate. rug.nl
Table 2: Synthesis of N-(1,3-Thiazol-2-yl)carbamate Analogs
| Alkyl/Aryl Group | Chloroformate Reagent | Resulting Carbamate |
|---|---|---|
| Phenyl | Phenyl chloroformate | Phenyl N-(1,3-thiazol-2-yl)carbamate |
| Benzyl | Benzyl chloroformate | Benzyl N-(1,3-thiazol-2-yl)carbamate |
Modification of the Thiazole Ring: Analogs can also be synthesized by introducing substituents onto the thiazole ring. The Hantzsch thiazole synthesis is a versatile method for creating substituted 2-aminothiazoles, which can then be converted into the desired carbamates. rug.nl This involves reacting an α-haloketone with thiourea. rug.nl For instance, diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates have been synthesized starting from bromomethyl aryl ketones and urea (B33335) to form substituted 2-aminothiazoles, which are then further functionalized. researchgate.net
Another example is the synthesis of N-(benzo[d]thiazol-2-yl)propanamide derivatives, where 2-aminobenzothiazole (B30445) is used as the starting material. mdpi.comresearchgate.net These 2-aminobenzothiazoles can be acylated or undergo coupling reactions to form a variety of analogs. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared via a DCC-mediated coupling between 2-aminobenzothiazole and flurbiprofen. mdpi.com
Furthermore, libraries of thiazol-2-yl urea derivatives, which are isosteres of carbamates, have been synthesized by varying substituents on both the thiazole and an attached phenyl ring to explore their biological activities. rug.nl
Advanced Structural and Spectroscopic Characterization of Hexyl N 1,3 Thiazol 2 Yl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For hexyl N-(1,3-thiazol-2-yl)carbamate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is employed to unambiguously assign all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring atoms. The expected chemical shifts are influenced by the electronic environment of each proton.
The protons of the thiazole (B1198619) ring are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C4 position is anticipated to resonate at a higher chemical shift compared to the proton at the C5 position due to the deshielding effect of the adjacent sulfur and nitrogen atoms. The NH proton of the carbamate (B1207046) group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The hexyl chain protons will exhibit characteristic signals in the aliphatic region. The methylene (B1212753) protons adjacent to the carbamate oxygen (O-CH₂) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom. The subsequent methylene groups will show a predictable upfield shift, culminating in the terminal methyl group (CH₃) appearing at the most upfield position.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| NH | 10.0 - 11.0 | Broad Singlet | Labile proton, hydrogen bonding |
| H-4 (thiazole) | 7.3 - 7.5 | Doublet | Adjacent to sulfur and nitrogen |
| H-5 (thiazole) | 6.9 - 7.1 | Doublet | Coupled to H-4 |
| O-CH₂ -(CH₂)₄-CH₃ | 4.1 - 4.3 | Triplet | Adjacent to carbamate oxygen |
| O-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.6 - 1.8 | Quintet | Standard aliphatic chain |
| -(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | 1.3 - 1.5 | Multiplet | Overlapping signals |
| -(CH₂)₃-CH₂ -CH₂-CH₃ | 1.3 - 1.5 | Multiplet | Overlapping signals |
| -(CH₂)₄-CH₂ -CH₃ | 1.2 - 1.4 | Sextet | Standard aliphatic chain |
| -(CH₂)₅-CH₃ | 0.8 - 1.0 | Triplet | Terminal methyl group |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.
The carbonyl carbon (C=O) of the carbamate group is expected to have the most downfield chemical shift due to its sp² hybridization and the double bond to an oxygen atom. The C2 carbon of the thiazole ring, being bonded to two nitrogen atoms, will also be significantly deshielded and appear at a high chemical shift. The other two carbons of the thiazole ring (C4 and C5) will resonate in the aromatic region.
The carbons of the hexyl chain will appear in the aliphatic region. Similar to the proton signals, the carbon atom bonded to the carbamate oxygen (O-CH₂) will be the most downfield among the aliphatic carbons. The remaining methylene carbons will have signals that shift progressively upfield, with the terminal methyl carbon being the most shielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C=O | 152 - 155 | Carbonyl carbon in a carbamate |
| C-2 (thiazole) | 158 - 162 | Carbon between two heteroatoms |
| C-4 (thiazole) | 138 - 142 | sp² carbon in a heterocyclic ring |
| C-5 (thiazole) | 108 - 112 | sp² carbon in a heterocyclic ring |
| O-CH₂ -(CH₂)₄-CH₃ | 65 - 68 | Carbon attached to oxygen |
| O-CH₂-CH₂ -(CH₂)₃-CH₃ | 30 - 32 | Standard aliphatic chain |
| -(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | 28 - 30 | Standard aliphatic chain |
| -(CH₂)₃-CH₂ -CH₂-CH₃ | 25 - 27 | Standard aliphatic chain |
| -(CH₂)₄-CH₂ -CH₃ | 22 - 24 | Standard aliphatic chain |
| -(CH₂)₅-CH₃ | 13 - 15 | Terminal methyl carbon |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To confirm the assignments made from the one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a cross-peak between the H-4 and H-5 protons of the thiazole ring, confirming their adjacency. It would also show correlations between the adjacent methylene protons of the hexyl chain, allowing for a sequential walk-through of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for unambiguously assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~66 ppm, confirming the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations include:
A cross-peak between the NH proton and the C2 and C=O carbons.
Correlations between the H-4 and H-5 protons of the thiazole ring and the C2 carbon.
A correlation between the O-CH₂ protons of the hexyl chain and the C=O carbon, which firmly establishes the connection between the hexyl group and the carbamate moiety.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆N₂O₂S), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity.
Table: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₇N₂O₂S⁺ | 245.1005 |
| [M+Na]⁺ | C₁₀H₁₆N₂O₂SNa⁺ | 267.0824 |
Fragmentation Patterns and Mechanistic Interpretation
In addition to determining the molecular weight, mass spectrometry can be used to study the fragmentation of the molecule upon ionization. The fragmentation pattern is characteristic of the compound's structure and can be used to confirm the connectivity of its different parts.
For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: Cleavage of the bond between the carbamate oxygen and the hexyl chain, leading to the formation of a hexyl cation or a radical, and the corresponding thiazolylcarbamate fragment.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond of the hexyl chain.
Cleavage of the carbamate bond: Fragmentation can occur at the C-N or C-O bonds of the carbamate linkage, leading to the formation of the 2-aminothiazole (B372263) ion and the hexoxycarbonyl radical, or other related fragments.
Fragmentation of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation, although this is typically less favored than the cleavage of the more labile bonds in the side chain and linker.
The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule and corroborates the structural information obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for elucidating the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the carbamate group is anticipated to appear in the range of 3100-3300 cm⁻¹. The C=O stretching of the carbamate carbonyl group would likely be observed around 1700-1730 cm⁻¹. The C-N stretching vibrations of the carbamate and the thiazole ring are expected in the 1200-1350 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the hexyl chain's alkyl groups would be present in the 2850-2960 cm⁻¹ range. The characteristic vibrations of the thiazole ring, including C=N and C-S stretching, would also contribute to the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions. The thiazole ring and the carbamate group are the primary chromophores. Thiazole-containing compounds typically exhibit π-π* transitions in the UV region. The electronic transitions are likely to be influenced by the solvent polarity. For instance, in related compounds, a blue-shift (hypsochromic shift) of the absorption maximum has been observed with increasing solvent polarity for π-π* transitions.
| Spectroscopic Data (Predicted) | |
| IR Absorption Bands (cm⁻¹) | Assignment |
| 3100-3300 | N-H Stretch (Carbamate) |
| 2850-2960 | C-H Stretch (Alkyl) |
| 1700-1730 | C=O Stretch (Carbamate) |
| 1200-1350 | C-N Stretch |
| UV-Vis Absorption | Transition |
| UV Region | π-π* and n-π* |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, analysis of similar reported structures, such as phenyl N-(1,3-thiazol-2-yl)carbamate and benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, allows for a detailed prediction of its solid-state conformation and packing. nih.govmdpi.com
| Predicted Hydrogen Bond Parameters (based on analogues) | |
| Donor-H···Acceptor | Typical Distance (Å) and Angle (°) (D-H···A) |
| N-H···N(thiazole) | D···A: ~2.8-3.0 Å, Angle: ~170° nih.gov |
| C-H···O(carbonyl) | D···A: ~3.2-3.5 Å, Angle: ~140-160° nih.gov |
The conformation of this compound in the crystalline state will be determined by a balance of intramolecular and intermolecular forces. The thiazole ring itself is planar. nih.gov The carbamate group is also expected to be relatively planar. A key conformational feature would be the torsion angle between the thiazole ring and the carbamate plane. In related structures, this linkage can exhibit a degree of planarity, potentially maintained by intramolecular S···O interactions. mdpi.com For example, in phenyl N-(1,3-thiazol-2-yl)carbamate, the dihedral angle between the phenyl and thiazole rings is 66.69 (3)°. nih.gov The hexyl group, being flexible, can adopt various conformations to optimize crystal packing. It is likely to be extended to maximize van der Waals contacts. In similar structures with flexible side chains, these chains can adopt distinct torsional angles to accommodate the crystal packing. mdpi.com
Computational and Theoretical Investigations of Hexyl N 1,3 Thiazol 2 Yl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and geometry of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.gov For hexyl N-(1,3-thiazol-2-yl)carbamate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov
The geometry of the carbamate (B1207046) linker and the relative orientation of the hexyl chain and the thiazole (B1198619) ring are of particular interest. Insights can be drawn from the crystal structure of the closely related compound, phenyl N-(1,3-thiazol-2-yl)carbamate. In this analog, the planes of the phenyl and thiazole rings are oriented at a significant dihedral angle of 66.69°. nih.govnih.govdoaj.orgresearchgate.net This suggests that the this compound molecule is also likely to adopt a non-planar conformation. The carbamate group itself is known to have a degree of conformational flexibility due to resonance of the amide bond. acs.org The optimized geometry from DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.
Table 1: Predicted Molecular Geometry Parameters for this compound (based on analogs)
| Parameter | Predicted Value Range | Basis of Prediction |
| Dihedral Angle (Thiazole-Carbamate) | 60-70° | Based on the crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate. nih.govnih.govdoaj.orgresearchgate.net |
| C-N Bond Rotational Barrier | Moderate | General property of carbamates due to amide resonance. acs.org |
| Thiazole Ring Geometry | Planar | Characteristic of the thiazole heterocycle. |
| Hexyl Chain Conformation | Flexible, likely extended in vacuum | General behavior of alkyl chains. |
Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Spatial Distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO, on the other hand, would likely be distributed over the carbamate group and the thiazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity. In QSAR studies of related thiazole derivatives, the LUMO energy (ELUMO) has been identified as a significant descriptor for predicting biological activity, indicating the importance of electron-accepting capabilities. acs.org
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Characteristic | Implication |
| HOMO Spatial Distribution | Primarily on the thiazole ring | Site of potential electrophilic attack. |
| LUMO Spatial Distribution | Distributed over the carbamate and thiazole moieties | Site of potential nucleophilic attack. |
| HOMO-LUMO Energy Gap | Moderate | Indicative of reasonable chemical stability. |
Electrostatic Potential Surface Mapping for Reactive Site Prediction
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the carbamate group and the nitrogen atom of the thiazole ring. These sites would be the most likely to participate in hydrogen bonding as acceptors. A region of positive potential would be expected around the hydrogen atom of the N-H group in the carbamate linker, making it a potential hydrogen bond donor. The hexyl chain would exhibit a largely neutral (green) potential.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.govnih.govacs.org For this compound, an MD simulation in a solvent like water or a non-polar solvent would reveal the accessible conformations of the flexible hexyl chain and the rotational freedom around the carbamate linkage.
The simulation would likely show that in an aqueous environment, the more polar thiazole and carbamate groups would be exposed to the solvent, while the hydrophobic hexyl chain might fold to minimize its contact with water. In a non-polar solvent, the hexyl chain would have more conformational freedom. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site. The stability of the molecule's interaction with a target protein can also be assessed through MD simulations of the protein-ligand complex. nih.govnih.gov
In Silico Molecular Docking Studies with Relevant Biological Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding interactions at a molecular level.
Given that many thiazole derivatives exhibit anticancer properties, relevant biological targets for this compound could include various kinases, such as Aurora kinase or VEGFR-2, which are often implicated in cancer progression. nih.govnih.gov Docking studies would involve placing the optimized structure of the carbamate into the active site of these proteins and scoring the different binding poses based on factors like intermolecular interactions and binding energy.
Key interactions would likely involve hydrogen bonds between the carbamate's N-H and C=O groups and amino acid residues in the protein's active site. The thiazole ring could participate in π-π stacking or hydrophobic interactions. The hexyl group would likely occupy a hydrophobic pocket within the binding site. The results of docking studies can provide a rationale for observed biological activity and guide the design of more potent analogs. For instance, in studies of other carbamate-based inhibitors, binding energies in the range of -37 to -39 kJ/mol have been observed. nih.gov
Table 3: Potential Molecular Docking Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Example) |
| Carbamate N-H | Hydrogen Bond Donor | Aspartate, Glutamate |
| Carbamate C=O | Hydrogen Bond Acceptor | Arginine, Lysine |
| Thiazole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Hexyl Chain | Hydrophobic | Leucine, Isoleucine, Valine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (where applicable for its class)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. acs.orgnih.gov For a class of compounds like thiazole derivatives, a QSAR model can be developed to predict the activity of new analogs and to provide insights into the structural features that are important for their biological effects.
A QSAR model for a series of N-(1,3-thiazol-2-yl)carbamates with varying alkyl chains could be developed using a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature. For example, descriptors related to hydrophobicity (like LogP), molecular size, and electronic properties (like HOMO/LUMO energies) would likely be important. acs.org
The resulting QSAR equation would quantify the contribution of each descriptor to the biological activity. For instance, a positive coefficient for a hydrophobicity descriptor would suggest that increasing the length of the alkyl chain could enhance activity, up to a certain point. Such models can guide the synthesis of more potent compounds by predicting which structural modifications are most likely to be beneficial. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
In the absence of extensive experimental spectroscopic data for this compound, computational chemistry serves as a powerful tool for predicting its spectroscopic properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the elucidation of molecular structure and the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These computational approaches provide valuable insights into the electronic and structural characteristics of the molecule, guiding and complementing experimental work.
Computational studies on structurally related molecules, such as other N-substituted carbazoles and thiazole derivatives, have established reliable methodologies for these predictions. rsc.org Typically, the process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, vibrational frequency analysis, NMR chemical shift calculations, and electronic transition simulations are performed.
For a molecule like this compound, a common approach would involve geometry optimization and frequency calculations using a functional such as B3LYP or ωB97X-D with a basis set like 6-311++G(d,p). rsc.org This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net
Predicted Infrared (IR) Spectroscopy:
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. While the absolute calculated frequencies are often scaled to better match experimental data, the predicted spectra are invaluable for assigning the bands observed in experimental IR spectroscopy.
For this compound, key vibrational modes of interest would include the N-H stretch of the carbamate group, the C=O stretching vibration, C-N stretching, and vibrations associated with the thiazole and hexyl moieties. Based on studies of similar carbamate-containing molecules, the predicted vibrational frequencies would fall into characteristic regions.
Table 1: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3300 | Stretching of the nitrogen-hydrogen bond in the carbamate linker. |
| C-H Stretch (alkyl) | 2950-2850 | Symmetric and asymmetric stretching of the C-H bonds in the hexyl chain. |
| C=O Stretch | 1730-1700 | Stretching of the carbonyl group in the carbamate. |
| C=N Stretch (thiazole) | 1620-1580 | Stretching of the carbon-nitrogen double bond within the thiazole ring. |
| C-N Stretch | 1250-1200 | Stretching of the carbon-nitrogen single bond of the carbamate. |
| C-O Stretch | 1200-1000 | Stretching of the carbon-oxygen single bond of the carbamate. |
Note: The data in this table is illustrative and based on typical ranges for the specified functional groups in similar molecules. Actual calculated values would be specific to the optimized geometry of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical prediction of ¹H and ¹³C NMR spectra is a valuable tool for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors of the nuclei. These shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for this compound would provide a detailed map of the electronic environment of each proton and carbon atom. For instance, the protons on the hexyl chain would exhibit characteristic shifts in the upfield region, while the protons on the thiazole ring would appear further downfield due to the ring's aromaticity and the presence of heteroatoms. The chemical shift of the N-H proton would be sensitive to its local environment and any potential hydrogen bonding.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H | 7.5 - 6.8 | - |
| N-H | 10.0 - 8.0 | - |
| O-CH₂ (hexyl) | 4.2 - 3.8 | 65 - 60 |
| Hexyl Chain (other CH₂) | 1.8 - 1.2 | 32 - 22 |
| Terminal CH₃ (hexyl) | 1.0 - 0.8 | 14 - 12 |
| C=O (carbamate) | - | 155 - 150 |
| Thiazole-C (C=N) | - | 160 - 155 |
| Thiazole-C | - | 145 - 110 |
Note: The data in this table is illustrative and based on typical chemical shift ranges for the specified functional groups in analogous structures. Precise values would result from specific GIAO calculations.
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) in the UV-Vis spectrum. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the UV-Vis spectrum is expected to be characterized by π→π* and n→π* transitions associated with the thiazole ring and the carbamate functionality. The analysis of the molecular orbitals involved in these transitions can provide a deeper understanding of the electronic structure of the molecule.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition Contribution |
| ~270-290 | > 0.1 | π → π* (Thiazole ring) |
| ~230-250 | > 0.1 | π → π* (Carbamate group) |
| ~310-330 | < 0.01 | n → π* (Carbonyl oxygen) |
Note: The data in this table is illustrative and based on typical electronic transitions for similar heterocyclic and carbamate systems. The actual predicted values would depend on the specific electronic structure of this compound as determined by TD-DFT calculations.
Exploration of Biological Activities and Underlying Mechanisms of Hexyl N 1,3 Thiazol 2 Yl Carbamate in Vitro and Preclinical Research Focus
Investigation of Enzyme Inhibition Kinetics and Binding Affinity (e.g., Fatty Acid Amide Hydrolase (FAAH) inhibition)
No studies detailing the enzyme inhibition kinetics or binding affinity of hexyl N-(1,3-thiazol-2-yl)carbamate, including its potential interaction with enzymes such as Fatty Acid Amide Hydrolase (FAAH), are publicly available.
Receptor Binding Profile and Ligand-Receptor Interactions
There is no available data on the receptor binding profile of this compound or any investigations into its specific ligand-receptor interactions.
Cellular Pathway Modulation Studies in Relevant Model Systems
Research on the effects of this compound on cellular pathways in any model system has not been reported in the accessible scientific literature.
In Vitro Antimicrobial Screening and Mechanistic Insights
No in vitro antimicrobial screening data or mechanistic studies for this compound are available.
Growth Inhibition Assays Against Select Microbial Strains
Information regarding growth inhibition assays of this compound against any microbial strains is not documented.
Mode of Action Elucidation at the Cellular or Molecular Level
There are no studies elucidating the mode of antimicrobial action for this compound at a cellular or molecular level.
Antiviral Activity Evaluation in Cell-Based Assays and Mechanistic Studies
No evaluations of the antiviral activity of this compound in cell-based assays or any related mechanistic studies have been published.
Antitumor Activity in Cellular Models and Molecular Target Identification
The therapeutic potential of compounds featuring a 1,3-thiazole core has been a subject of significant interest in oncological research. While direct studies on this compound are limited in publicly accessible literature, the broader class of thiazole (B1198619) derivatives has demonstrated notable antitumor effects across a variety of cancer cell lines. These investigations provide a foundational understanding of the potential mechanisms through which this class of compounds, and by extension this compound, may exert their effects.
Research into substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has revealed potent anti-proliferative activity against a wide range of tumor cells. One compound from this series was shown to induce cell cycle arrest at the G0/G1 interphase in a select group of hematologic and solid tumor cancer cell lines, with no discernible effect on normal human cells. nih.gov This suggests a degree of selectivity for cancer cells, a highly desirable trait in chemotherapy. The activity of this class of compounds has been particularly noted against B-cell lymphoma. nih.gov
Furthermore, the 1,3-thiazole nucleus is a key component of several established anticancer agents. nih.gov For instance, dasatinib, a tyrosine kinase inhibitor, and ixabepilone, a microtubule stabilizer, both feature this heterocyclic structure. nih.gov This highlights the versatility of the thiazole scaffold in targeting different molecular pathways involved in cancer progression.
Investigations into other thiazole-containing compounds have shed light on their mechanisms of action. For example, certain 2-(2-hydrazinyl)-1,3-thiazole derivatives have been found to induce cell cycle arrest at the G1 stage and promote mitochondrial depolarization. mdpi.com Other studies have implicated the inhibition of histone acetylase activity as a potential anticancer mechanism for this class of compounds. mdpi.com
A study on novel 1,3-thiazole analogues demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com The most potent compounds in this series exhibited IC50 values of 13.66 µM and 5.73 µM. mdpi.com Flow cytometry analysis revealed that these compounds can cause cell cycle arrest in the S and pre-G1 phases in HepG2 cells. mdpi.com
The table below summarizes the observed in vitro antitumor activities of various thiazole derivatives, providing context for the potential of this compound.
| Compound Class | Cancer Cell Line(s) | Observed Effect(s) | IC50 Value(s) |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines, B-cell lymphoma (BJAB) | Anti-proliferative activity, cell cycle arrest at G0/G1 | Not Specified |
| 1,3-Thiazole incorporated phthalimide (B116566) derivatives | MCF-7, MDA-MB-468, PC-12 | Cytotoxicity, pro-apoptotic activity | 0.2 µM (MCF-7), 0.6 µM (MDA-MB-468), 0.43 µM (PC-12) |
| 2-(2-hydrazinyl)-1,3-thiazole analogues | MCF-7 breast cancer cell line | Anticancer activity | 13.66 µM, 5.73 µM |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | A-549, Bel7402, HCT-8 | Moderate anticancer activity | Not Specified |
Investigation of Other Specific Biological Interactions (e.g., Anti-inflammatory, Antioxidant, Antipyretic, Analgesic mechanisms in vitro)
Beyond their antitumor potential, thiazole derivatives have been explored for a range of other biological activities, including anti-inflammatory and antioxidant effects. These investigations provide a broader pharmacological context for this compound.
A study focused on the synthesis and evaluation of new thiazol-2-yl carboxamide derivatives investigated their cytotoxic and antioxidant activities. bohrium.com The antioxidant potential was assessed using the ABTS radical cation scavenging assay, with ascorbic acid serving as a positive control. bohrium.com This indicates that the thiazole scaffold is being actively explored for its ability to counteract oxidative stress, a process implicated in numerous pathological conditions.
The versatility of the thiazole ring is further underscored by the wide array of biological effects attributed to substituted thiazole compounds. These include not only antitumor and anti-inflammatory actions but also antimicrobial, antiviral, and antiproliferative activities. mdpi.com This diverse bioactivity profile suggests that compounds containing this moiety, such as this compound, could interact with multiple biological targets.
| Biological Activity | Assay/Model | Compound Class | Key Findings |
| Antioxidant | ABTS radical cation scavenging assay | Thiazol-2-yl carboxamide derivatives | Evaluated for antioxidant potential against a standard. |
| Anti-inflammatory | Not Specified | Substituted thiazole compounds | Listed as a known biological effect of the class. |
| Antimicrobial | Not Specified | Substituted thiazole compounds | Listed as a known biological effect of the class. |
| Antiviral | Not Specified | Substituted thiazole compounds | Listed as a known biological effect of the class. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Hexyl N 1,3 Thiazol 2 Yl Carbamate Analogs
Impact of Alkyl Chain Length and Branching on Biological and Chemical Properties
Research on related thiazole-based compounds demonstrates a direct correlation between alkyl chain length and properties like molecular aggregation and thermal stability. nih.gov For instance, shortening the alkyl side chains in certain thiazolothiazole-based small-molecule acceptors has been shown to enhance thermal stability and alter the material's optical bandgap by promoting stronger π–π packing interactions. nih.gov Conversely, while shortening the chain can improve some physical characteristics, it may negatively impact solubility, which is a critical factor for solution-processed applications and bioavailability. nih.gov
In the context of hexyl N-(1,3-thiazol-2-yl)carbamate, these findings suggest that:
Increasing chain length beyond six carbons would likely increase lipophilicity, which could enhance membrane permeability and binding in hydrophobic pockets, but might also lead to decreased aqueous solubility and potential issues with metabolic stability.
Decreasing chain length could improve solubility and thermal stability. nih.gov For example, a study on thiazolothiazole acceptors showed that molecules with shorter alkyl chains (e.g., ethyl/butyl) had higher decomposition temperatures than those with longer chains (e.g., hexyl/octyl). nih.gov
Introducing branching (e.g., substituting the n-hexyl group with a cyclohexyl or a branched alkyl chain) can impose conformational restrictions on the molecule. This can lead to more specific interactions with a target protein, potentially increasing potency and selectivity, a principle utilized in the design of various enzyme inhibitors.
Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Thiazolothiazole Analogs
Data extrapolated from studies on non-fused thiazolothiazole small-molecule acceptors, illustrating the general impact of alkyl chain length. nih.gov
| Analog (by Alkyl Chain) | Decomposition Temp. (Td) | Optical Bandgap (Eoptg) | Key Observation |
|---|---|---|---|
| TTz3(C6C8) (Longer Chain) | 342 °C | N/A | Baseline for comparison. |
| TTz3(C4C6) (Intermediate Chain) | 344 °C | 1.40 eV | Slight increase in thermal stability. |
| TTz3(C2C4) (Shorter Chain) | 364 °C | 1.36 eV | Significantly enhanced thermal stability; stronger aggregation indicated by lower bandgap. |
Substituent Effects on the Thiazole (B1198619) Ring and Their Influence on Activity
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, acting as a rigid core that properly orients functional groups for target interaction. nih.govscilit.com Its electronic properties and ability to form hydrogen bonds are pivotal. nih.govmdpi.com Modifying the thiazole ring with various substituents is a common strategy to fine-tune biological activity.
Key SAR findings for the thiazole ring include:
Electronic Effects : The placement of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can dramatically alter the molecule's properties. For example, in a study comparing the hepatotoxic sudoxicam (B611048) with the safer meloxicam, the only difference is a methyl group (a weak EDG) on the C5 position of the thiazole ring in meloxicam, which is thought to alter its metabolic activation pathway. researchgate.netcolab.ws Quantum chemical calculations suggest that thiazoles with EDGs tend to undergo direct ring-opening, while those with EWGs may proceed through an intermediate, influencing potential toxicity. researchgate.netcolab.ws
Positional Effects : The position of the substituent is crucial. In a detailed SAR study on N-(thiazol-2-yl)-benzamide analogs, various substitutions were made at the C4 and C5 positions of the thiazole ring. nih.gov The introduction of a bulky tert-butyl group at the C4 position was well-tolerated and even led to one of the most potent antagonists in the series, while placing substituents at the C5 position generally led to a decrease or loss of activity. nih.gov
Lipophilicity and Steric Hindrance : Adding lipophilic groups to the thiazole ring can enhance binding to hydrophobic pockets within a target protein. nih.gov For instance, in one series of compounds, substituting the C4 position with groups larger than methyl was tolerated, with lipophilic substituents yielding better results. nih.gov However, excessive steric bulk can also disrupt essential binding interactions.
Table 2: Influence of Thiazole Ring Substituents on ZAC Antagonist Activity
Data from an SAR study of N-(thiazol-2-yl)-benzamide analogs. nih.gov
| Analog | Substitution on Thiazole Ring | Inhibition of ZAC (%) at 30 µM | Key SAR Insight |
|---|---|---|---|
| Parent Compound | 4-methyl, 5-methyl ester | ~60% | Identified as initial hit. |
| Analog 2a | 4-methyl | ~20% | Removal of 5-ester group reduces activity. |
| Analog 2c | 4-phenyl | ~85% | A bulky aromatic group at C4 enhances potency. |
| Analog 2h | 4-tert-butyl | ~95% | A bulky alkyl group at C4 is highly favorable. |
| Analog 3j | 5-bromo | ~15% | Substitution at C5 is detrimental to activity. |
Modifications of the Carbamate (B1207046) Moiety and Resulting Changes in Interactions
The carbamate moiety (-NH-C(O)-O-) is a bioisostere of the amide bond, but with distinct chemical properties. It is relatively stable both chemically and proteolytically and can act as a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.govacs.org Altering the carbamate linker or its substituents can modulate conformational rigidity, stability, and intermolecular interactions. nih.govresearchgate.net
Key principles for carbamate modification include:
N-Substitution : The hydrogen on the carbamate nitrogen is a critical hydrogen bond donor. Replacing it would eliminate this interaction, which could be detrimental if the bond is essential for target binding. However, if this interaction is not critical, N-alkylation could be used to fine-tune lipophilicity.
O-Substitution (Alkyl Chain) : As discussed in section 6.1, the nature of the O-alkyl group (the hexyl group in the parent compound) is a primary determinant of lipophilicity and van der Waals interactions.
Bioisosteric Replacement : The carbamate can be replaced with other groups to probe the importance of its specific features. For example, replacement with a reverse carbamate (-O-C(O)-NH-), an amide, or a sulfonamide would alter the geometry and hydrogen bonding capacity, providing insight into the required structural arrangement for activity.
Prodrug Strategies : Carbamates are frequently used in prodrug design. nih.govresearchgate.net Their rate of hydrolysis can be controlled by modifying the substituents, allowing for the controlled release of an active amine- or alcohol-containing drug. acs.org In a study of FAAH inhibitors, the presence of a primary carbamoyl (B1232498) moiety was found to be a key determinant for interaction with the Abcg2 efflux transporter, which controls the compound's access to the central nervous system. nih.gov This highlights how carbamate modifications can directly influence pharmacokinetic interactions.
Design Strategies for Enhanced Target Selectivity and Potency (Mechanistic)
Achieving high potency and selectivity for a specific biological target over others is a central goal of drug design. For this compound analogs, several mechanistic strategies can be employed.
Exploiting Unique Sub-pockets : If the three-dimensional structure of the target is known, analogs can be designed to form specific interactions with amino acid residues in the binding site that are not conserved in off-target proteins. For example, extending the hexyl chain with a terminal functional group (e.g., a hydroxyl or carboxylate) could allow it to form a new hydrogen or ionic bond in a unique sub-pocket, thereby increasing both affinity and selectivity.
Pharmacophore Merging : This strategy involves combining structural features from different known ligands into a single hybrid molecule. For thiazole-based compounds, incorporating fragments known to bind with high affinity to a specific target class, such as the thiazole carboxamide moiety for c-Met kinase inhibitors, can lead to novel molecules with improved efficacy. nih.gov
Allosteric Modulation : Instead of competing with the endogenous ligand at the active site (orthosteric binding), analogs can be designed to bind to a different, allosteric site. This can modulate the target's activity in a more subtle, often more selective, manner. N-(thiazol-2-yl)-benzamide analogs were identified as negative allosteric modulators (NAMs) of the ZAC channel, targeting its transmembrane or intracellular domains rather than the agonist binding site. nih.gov This mechanism often provides greater selectivity, as allosteric sites are typically less conserved than orthosteric sites across related proteins.
Conformational Constraint : Introducing rigid elements or cyclic structures can lock the molecule into a specific, biologically active conformation. This reduces the entropic penalty upon binding, which can lead to higher potency. For this compound, replacing the flexible hexyl chain with a more rigid cyclohexyl or piperidinyl ring could enhance potency if the bound conformation matches the geometry of the rigid ring.
Rational Design Based on Computational and Experimental SAR Data
The most effective design strategies integrate computational modeling with empirical, experimental data. This iterative cycle of design, synthesis, and testing accelerates the discovery of optimized compounds.
Computational Modeling :
Docking Studies : If a target structure is available, molecular docking can predict how newly designed analogs will bind. This allows for the virtual screening of many potential structures, prioritizing those with the most favorable predicted binding energies and interactions for synthesis. Docking analyses of thiazole-hydroxamate derivatives helped reveal the importance of linker size and aryl cap rigidity for achieving selectivity for HDAC6 over other HDAC subtypes. researchgate.net
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the thiazole ring and predict its metabolic fate, as was done to explain the difference in toxicity between sudoxicam and meloxicam. researchgate.netcolab.ws This allows for the proactive design of analogs with a lower risk of forming reactive metabolites.
Experimental SAR Data :
Combinatorial Synthesis : The synthesis of focused libraries of compounds, where one part of the molecule is systematically varied, provides direct SAR data. For example, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides and related carbamates was prepared to explore a wide chemical space and identify compounds with antinematodal activity. nih.gov
Iterative Optimization : The results from each round of biological testing feed back into the design process. If a particular substituent at the C4 position of the thiazole ring (e.g., a 4-fluorophenyl group) shows improved activity, the next generation of analogs might explore other halogen substitutions at that position or different substitutions on that phenyl ring to further optimize the interaction. This iterative process, guided by both experimental results and computational insights, is the cornerstone of modern rational drug design. researchgate.net
Potential Research Applications of Hexyl N 1,3 Thiazol 2 Yl Carbamate
Role as a Synthetic Intermediate for Complex Molecule Derivatization
Hexyl N-(1,3-thiazol-2-yl)carbamate is a versatile scaffold for the synthesis of more complex molecules. The carbamate (B1207046) group serves as a protecting group for the 2-amino functionality of the thiazole (B1198619) ring, enabling selective modifications at other positions of the heterocycle. masterorganicchemistry.com The hexyl group provides lipophilicity, which can be advantageous for solubility in organic solvents used in synthesis.
The functionalization of the thiazole ring is a key aspect of its utility as a synthetic intermediate. numberanalytics.com The presence of the carbamate allows for regioselective reactions, particularly at the C4 and C5 positions of the thiazole ring. Common synthetic transformations that can be envisioned for this compound include:
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and acylation, primarily at the C5 position, which is the most nucleophilic.
Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen at the C5 position would pave the way for various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. numberanalytics.com
Deprotection and Further Derivatization: The hexyl carbamate group can be cleaved under specific conditions to yield the free 2-aminothiazole (B372263) derivative. This amine can then be further functionalized, for instance, by acylation to form amides or by reaction with isocyanates to form ureas, leading to a diverse array of compounds with potential biological activities.
Table 1: Potential Synthetic Derivatizations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Hexyl N-(5-nitro-1,3-thiazol-2-yl)carbamate |
| Bromination | N-Bromosuccinimide (NBS) | Hexyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
| Suzuki Coupling (post-bromination) | Arylboronic acid, Pd catalyst, base | Hexyl N-(5-aryl-1,3-thiazol-2-yl)carbamate |
| Amine Deprotection | Acidic or basic hydrolysis | 2-Aminothiazole |
| Acylation (post-deprotection) | Acyl chloride, base | N-(1,3-thiazol-2-yl)acetamide derivatives |
Application as a Chemical Probe in Biological Systems
The thiazole moiety is a recognized pharmacophore present in numerous biologically active compounds. nih.govanalis.com.my This suggests that this compound could serve as a chemical probe to investigate biological processes. The lipophilic hexyl chain could facilitate passage through cell membranes, allowing the molecule to interact with intracellular targets.
Thiazole-containing compounds have been identified as inhibitors or modulators of various enzymes and receptors. For example, derivatives of N-(thiazol-2-yl)-benzamide have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov While the specific biological targets of this compound are unknown, its structural similarity to known bioactive molecules makes it an interesting candidate for screening in various biological assays.
To function as a chemical probe, the molecule could be further modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable visualization and identification of its binding partners. The synthetic handles described in the previous section would be instrumental in attaching such reporter groups.
Table 2: Examples of Biological Targets for Thiazole-Based Compounds
| Target Class | Specific Example | Potential Application | Reference |
| Ion Channels | Zinc-Activated Channel (ZAC) | Neurological disorders | nih.gov |
| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative diseases | nih.gov |
| Kinases | Tubulin | Anticancer agents | researchgate.net |
| Bacterial Enzymes | Various | Antibacterial agents | nih.gov |
Exploration in Materials Science or Agrochemical Research
The unique electronic and structural properties of the thiazole ring make it a valuable component in the design of functional materials. rsc.org Thiazole-containing polymers have been synthesized and investigated for their potential use in organic electronics, such as polymer solar cells. researchgate.net The ability of this compound to be functionalized at multiple positions makes it a potential monomer for polymerization, leading to novel materials with tailored properties. The hexyl group could enhance the solubility and processability of the resulting polymers.
In the field of agrochemical research, both thiazole and carbamate moieties are found in a variety of pesticides. researchgate.netnih.gov Carbamate insecticides are known to act by inhibiting the enzyme acetylcholinesterase. nih.gov Thiazole derivatives are also utilized as fungicides and herbicides. nih.gov The combination of these two functional groups in this compound suggests that it could be investigated as a lead compound in the development of new agrochemicals. Structure-activity relationship studies, involving modification of the hexyl chain and substitution on the thiazole ring, could lead to the discovery of potent and selective pesticides.
Table 3: Examples of Thiazole-Based Functional Materials and Agrochemicals
| Application Area | Compound/Material Type | Key Features | Reference |
| Materials Science | Thiazolothiazole-based polymers | Semiconducting properties for solar cells | researchgate.net |
| Materials Science | Poly(phenylene-thiazolo[5,4-d]thiazole) | Low band gap energy, fluorescence | researchgate.net |
| Agrochemicals | Carbamate insecticides (e.g., Carbaryl) | Acetylcholinesterase inhibition | nih.gov |
| Agrochemicals | Thiazole-based fungicides | Broad-spectrum activity | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of hexyl N-(1,3-thiazol-2-yl)carbamate and its analogs is a prime area for the application of green chemistry principles. Traditional methods for carbamate (B1207046) and thiazole (B1198619) synthesis often involve harsh reagents and generate significant waste. tandfonline.comnumberanalytics.com Future research should focus on developing more environmentally benign and atom-economical synthetic routes.
Key research objectives in this area include:
Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases or proteases, could offer a mild and selective method for the formation of the carbamate linkage. nih.gov Similarly, chemoenzymatic strategies for the synthesis of the thiazole ring are being explored and could be adapted for this class of compounds. nih.gov A recent study demonstrated the use of a cross-linked chitosan (B1678972) hydrogel as a recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, highlighting a sustainable approach. mdpi.com
Catalytic Carbon Dioxide Utilization: Investigating the use of carbon dioxide as a C1 source for the synthesis of the carbamate moiety presents a highly attractive green chemistry approach. researchgate.netrsc.org This would involve the direct reaction of 2-aminothiazole (B372263), hexanol, and CO2, potentially mediated by a suitable catalyst.
Flow Chemistry and Process Intensification: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. This approach allows for precise control over reaction parameters and can facilitate the use of high-energy intermediates in a controlled manner.
Atom-Economical Reactions: The development of synthetic pathways with high atom economy, such as the metathesis reaction of ureas and organic carbonates, can significantly reduce waste. tandfonline.comtandfonline.com
Table 1: Comparison of Synthetic Methodologies for Thiazole and Carbamate Synthesis
| Methodology | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides. | Well-established and versatile for thiazole ring formation. | numberanalytics.comwikipedia.org |
| Chemoenzymatic Synthesis | Use of enzymes to catalyze key reaction steps. | Mild reaction conditions, high selectivity, and reduced environmental impact. | nih.gov |
| Green Carbamate Synthesis from CO2 | Utilization of carbon dioxide as a renewable C1 feedstock. | Highly sustainable and atom-economical. | researchgate.netrsc.org |
| Metathesis of Ureas and Carbonates | Atom-economical reaction for carbamate formation. | High atom efficiency and potentially solvent-free conditions. | tandfonline.comtandfonline.com |
Advanced Mechanistic Studies of Biological Interactions
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. wikipedia.org Carbamates are also known to interact with various biological targets, most notably as inhibitors of cholinesterases. mdpi.com Therefore, this compound is a promising candidate for biological activity.
Future research in this area should focus on:
Target Identification and Validation: High-throughput screening of this compound against a panel of biologically relevant targets, such as kinases, proteases, and metabolic enzymes, could identify novel biological activities. For instance, phenyl thiazolyl urea (B33335) and carbamate derivatives have been evaluated as inhibitors of bacterial cell-wall biosynthesis. nih.gov
Enzyme Inhibition Kinetics: For any identified biological targets, detailed kinetic studies are crucial to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This information is vital for structure-based drug design and optimization.
Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target would provide invaluable insights into the specific molecular interactions driving binding and activity. This would enable rational design of more potent and selective analogs.
Cellular and In Vivo Studies: Investigating the effects of the compound in cellular models of disease and subsequently in animal models is essential to translate in vitro findings into potential therapeutic applications.
Table 2: Potential Biological Targets for Thiazolyl Carbamates
| Target Class | Rationale for Investigation | Potential Therapeutic Area | References |
|---|---|---|---|
| Cholinesterases (AChE and BChE) | Carbamate moiety is a known inhibitor. | Alzheimer's disease, dementia. | mdpi.comnih.gov |
| Bacterial Enzymes (e.g., MurA, MurB) | Thiazole derivatives have shown antibacterial activity. | Infectious diseases. | nih.gov |
| Kinases | Thiazole is a common scaffold in kinase inhibitors. | Cancer, inflammatory diseases. | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Carbamates are a major class of FAAH inhibitors. | Pain, anxiety, and other neurological disorders. | nih.gov |
Exploration of Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the cornerstone of supramolecular chemistry. youtube.com The structural features of this compound—a hydrogen-bond donor/acceptor carbamate group and an aromatic thiazole ring—make it an excellent candidate for studies in self-assembly and materials science.
Promising research avenues include:
Crystal Engineering: Systematic studies of the crystallization of this compound and its derivatives can reveal the dominant intermolecular interactions and lead to the design of crystalline materials with desired properties. The influence of multiple binding sites on the supramolecular assembly of related carbamates has been investigated. nih.gov
Self-Assembled Monolayers (SAMs): The hexyl chain provides a hydrophobic tail that could facilitate the formation of SAMs on various surfaces. These organized molecular layers could have applications in sensing, electronics, and surface modification.
Supramolecular Polymers and Gels: Under appropriate conditions, directional intermolecular interactions could lead to the formation of one-dimensional supramolecular polymers or three-dimensional gel networks. youtube.com The properties of these materials would be highly dependent on the molecular structure and external stimuli.
Stimuli-Responsive Materials: The incorporation of stimuli-responsive moieties into the molecular structure could lead to materials that change their properties (e.g., color, fluorescence, or mechanical strength) in response to external triggers such as light, pH, or temperature. nih.gov Thiazolothiazole-based supramolecular assemblies have shown interesting photochromic and fluorescence properties. rsc.org
Integration with Advanced Analytical Techniques for Real-Time Monitoring
The study of dynamic processes, such as biological interactions or self-assembly, requires analytical techniques capable of real-time monitoring. The development and application of such methods to this compound would provide a deeper understanding of its behavior.
Key analytical techniques to be explored include:
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques can be used to study the kinetics of binding between the compound and its biological targets in real time. nih.govnih.govnih.gov
In-Cell NMR Spectroscopy: This powerful technique allows for the observation of molecular interactions and cellular processes at atomic resolution directly within living cells, providing physiologically relevant data. youtube.com
Mass Spectrometry-Based Techniques: Techniques like native mass spectrometry can be used to study non-covalent interactions and the stoichiometry of protein-ligand complexes. nih.gov Automated on-line solid-phase extraction coupled with liquid chromatography-mass spectrometry can be used for monitoring the compound and its metabolites in biological or environmental samples. nih.gov
Advanced Spectroscopic Methods: Techniques like surface-enhanced Raman spectroscopy (SERS) could be employed for the sensitive detection and characterization of the compound, especially when adsorbed on metallic nanostructures. mdpi.com
Design of Next-Generation Thiazolyl Carbamate Research Tools
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the design of sophisticated chemical probes and research tools to investigate biological systems.
Future design efforts could focus on:
Affinity-Based Probes: By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a photoreactive group, the compound could be converted into an affinity-based probe for target identification and validation through photoaffinity labeling.
Fluorescent Probes: Modifications to the thiazole ring or the addition of a fluorophore could lead to the development of fluorescent probes whose emission properties change upon binding to a specific target, enabling real-time imaging of biological processes.
Fragment-Based Drug Discovery (FBDD): The thiazolyl carbamate core could be used as a starting point in FBDD campaigns. By screening a library of such fragments, hits with weak binding affinity can be identified and then optimized into more potent leads.
"Undruggable" Target Binders: The development of novel live-cell assays can facilitate the screening of small molecules against challenging targets, such as protein-protein interactions. sciencedaily.comeurekalert.org Thiazolyl carbamates could be part of libraries screened in such assays to identify binders for previously "undruggable" targets.
Q & A
Q. What are the optimal synthetic routes for hexyl N-(1,3-thiazol-2-yl)carbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling hexyl chloroformate with 2-aminothiazole derivatives. Key steps include:
- Step 1 : Activation of the thiazole amine using a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions.
- Step 2 : Gradual addition of hexyl chloroformate under inert atmosphere, followed by stirring at room temperature for 6–8 hours .
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:9) yields the pure product. Optimization can involve adjusting stoichiometry (1.2:1 molar ratio of chloroformate to amine) and using catalytic DMAP to enhance reactivity .
- Yield Improvement : Lowering reaction temperature during coupling reduces decomposition, while microwave-assisted synthesis may shorten reaction time by 30–40% .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : NMR (CDCl) shows characteristic peaks: δ 1.2–1.6 ppm (hexyl chain -CH-), δ 3.3–3.5 ppm (carbamate N–CH-thiazole), and δ 7.1–7.3 ppm (thiazole C–H). NMR confirms the carbamate carbonyl at ~155 ppm .
- IR : Strong absorbance at ~1700 cm (C=O stretch) and ~1250 cm (C–O–C of carbamate).
- Mass Spectrometry : ESI-MS ([M+H]) provides molecular weight confirmation (e.g., m/z 257 for CHNOS) .
- Challenge : Overlapping signals in the hexyl chain require 2D NMR (e.g., HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound inform its physicochemical properties?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular N–H···O and O–H···N hydrogen bonds (e.g., N2–H2A···O1, 2.08 Å) that stabilize the lattice. These interactions influence melting point (mp 124–126°C) and solubility .
- Graph Set Analysis : Use software like Mercury to classify hydrogen bonds (e.g., motifs) and predict packing efficiency. For example, parallel ac-plane ribbon formation (as in ) correlates with higher thermal stability .
- Table : Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2/c (Monoclinic) | |
| a, b, c (Å) | 5.6430, 7.3910, 25.134 | |
| β (°) | 91.21 | |
| Hydrogen bonds | N–H···O, O–H···N |
Q. What methodological challenges arise in resolving disorder in the hexyl chain during X-ray crystallography, and how can they be addressed?
- Methodological Answer :
- Disorder Management : The flexible hexyl chain often exhibits positional disorder. Strategies include:
- Cooling crystals to 123 K (as in ) to reduce thermal motion.
- Using SHELXL refinement with PART instructions to model alternative conformations (occupancy ratios refined to 0.7:0.3) .
- Validation : Apply PLATON ADDSYM to check for missed symmetry and validate displacement parameters (e.g., U < 0.05 Å for non-disordered atoms) .
- Challenge : Overinterpretation of low-resolution data may introduce false disorder. Use high-resolution datasets (θ > 25°) and omit maps to confirm .
Q. How can researchers investigate the biological activity of this compound, and what mechanistic hypotheses are plausible?
- Methodological Answer :
- Screening : Perform antimicrobial assays (e.g., MIC against S. aureus and E. coli) using broth microdilution (CLSI guidelines). For anticancer activity, use MTT assays on HeLa or MCF-7 cells .
- Mechanistic Studies :
- Docking Simulations : AutoDock Vina can model interactions with targets like histone deacetylases (HDACs). The thiazole ring may chelate Zn in HDAC active sites .
- Enzyme Inhibition : Test HDAC activity via fluorometric assays (e.g., HDAC-Glo™). IC values <10 µM suggest therapeutic potential .
- SAR Analysis : Compare with analogs (e.g., phenyl or trifluoroethyl carbamates) to identify critical substituents. Hexyl chains may enhance lipophilicity and membrane permeability .
Data Contradictions & Validation
- vs. 9 : While emphasizes luminescent applications for trifluoroethyl analogs, prioritizes biological activity. Researchers must validate whether hexyl derivatives follow similar trends via comparative photophysical assays (e.g., fluorescence quantum yield measurements).
- Crystallographic R-factors : Low R (<0.05) in suggests high data quality, but cross-validate with hydrogen bond geometry (e.g., angles >150°) to detect overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
